molecular formula C22H18ClN3 B2415594 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine CAS No. 352520-64-0

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B2415594
CAS No.: 352520-64-0
M. Wt: 359.86
InChI Key: HQAAFWPBZZSSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine typically involves the condensation of 2-aminobenzonitrile with appropriate substituted benzaldehydes under acidic or basic conditions. The reaction is followed by cyclization and chlorination steps to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines depending on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazoline: Lacks the chloro and dimethylphenyl groups, resulting in different biological activities.

    6-chloroquinazoline: Similar structure but without the phenyl and dimethylphenyl substitutions.

    N-(2,4-dimethylphenyl)quinazoline: Lacks the chloro and phenyl groups.

Uniqueness

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is unique due to the specific combination of chloro, phenyl, and dimethylphenyl groups, which contribute to its distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3/c1-14-8-10-19(15(2)12-14)24-22-25-20-11-9-17(23)13-18(20)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAAFWPBZZSSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.